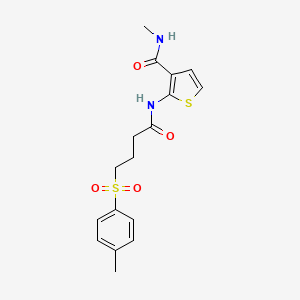

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Wirkmechanismus

Target of Action

The primary targets of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence the bioavailability of this compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound may have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow

Biologische Aktivität

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article synthesizes research findings regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological properties. Thiophene derivatives often exhibit significant interactions with various biological targets due to their electron-rich characteristics and ability to form hydrogen bonds. The specific structure of this compound allows it to participate in various biochemical interactions, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Research indicates that compounds with similar structures to this compound can exhibit significant anticancer activity. For instance, studies have shown that thiophene derivatives can inhibit the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation and survival. In particular, a related compound demonstrated a marked decrease in PI3K and AKT gene expression in treated cells, suggesting that this compound may also exert similar effects .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Caco-2 | 5.6 | PI3K/AKT pathway inhibition |

| Compound B | HCT-116 | 7.2 | Induction of apoptosis |

| This compound | TBD | TBD |

Antibacterial Activity

The antibacterial properties of thiophene derivatives are well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antibacterial Activity Overview

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(thiazol-2-yl)... | E. coli | 12 µg/mL |

| N-methyl-2-(4-tosylbutanamido)... | S. aureus | TBD |

Case Studies

- Case Study on Anticancer Effects : A study evaluating the effects of various thiophene derivatives on colorectal cancer cells indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity in vitro. The study highlighted the importance of the carboxamide moiety in enhancing biological activity against cancer cell lines .

- Antibacterial Efficacy : Another investigation into the antibacterial properties of thiophene compounds demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains when used in combination with cell-penetrating peptides, suggesting a synergistic effect that could be explored further with this compound .

Eigenschaften

IUPAC Name |

N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWRFVBGYXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.